![molecular formula C13H18ClN3OS B3124247 1-[[(4-methylbenzyl)sulfanyl](methylimino)methyl]-3-oxotetrahydro-1H-pyrazol-1-ium chloride CAS No. 317377-40-5](/img/structure/B3124247.png)
1-[[(4-methylbenzyl)sulfanyl](methylimino)methyl]-3-oxotetrahydro-1H-pyrazol-1-ium chloride
Overview
Description
The compound “1-[(4-methylbenzyl)sulfanylmethyl]-3-oxotetrahydro-1H-pyrazol-1-ium chloride” is a chemical with the molecular formula C13H18ClN3OS . It has a molecular weight of 299.81952 . The compound is also known by other synonyms such as "1-[(1Z)-(methylimino)({[(4-methylphenyl)methyl]sulfanyl})methyl]pyrazolidin-3-one hydrochloride" .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolium ring, a sulfanyl group attached to a methylbenzyl group, and a methylimino group . The chloride ion is associated with the pyrazolium ring .Scientific Research Applications
Application in Catalysis
- Catalyst in Tandem Knoevenagel–Michael Reaction : This compound has been utilized as a catalyst in the synthesis of bis(pyrazol-5-ol)s through tandem Knoevenagel–Michael reaction, demonstrating its potential in facilitating complex chemical reactions (Moosavi‐Zare et al., 2013).
Application in Synthesis of Derivatives
Synthesis of Sulphanylamides from Aminopyrazoles : This compound plays a role in the sulfonylation reaction leading to the formation of sulfanilamide derivatives, indicating its importance in creating new chemical entities (Povarov et al., 2019).
Synthesis of 3-Methyl-4-(4-methylbenzoyl)-1-phenyl-pyrazol-5-one : Its use in synthesizing specific pyrazole derivatives highlights its role in organic synthesis and the development of new compounds (Kurteva & Petrova, 2015).
Application in Insecticide Development
- Insecticidal Activity of Carbamoylated and Acylated Pyrazolines : This compound's derivatives have been studied for their insecticidal activity, showcasing its potential in developing new insecticides (Hasan et al., 1996).
Application in Antimicrobial Research
Antimicrobial Activity of Pyridazinyl Sulfonamide Derivatives : Derivatives of this compound have been evaluated for their antibacterial activities, pointing to its possible use in creating new antimicrobial agents (Mohamed, 2007).
Antimicrobial, Anti-inflammatory, and Antinociceptive Activities : The compound and its derivatives have been studied for their potential in various biological activities, including antimicrobial, anti-inflammatory, and antinociceptive effects, suggesting its versatility in medicinal applications (Bassyouni et al., 2012).
Future Directions
properties
IUPAC Name |
(4-methylphenyl)methyl N-methyl-3-oxopyrazolidin-1-ium-1-carboximidothioate;chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS.ClH/c1-10-3-5-11(6-4-10)9-18-13(14-2)16-8-7-12(17)15-16;/h3-6H,7-9H2,1-2H3,(H,15,17);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGFQDSTYKHVPDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC(=NC)[NH+]2CCC(=O)N2.[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.82 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[(4-methylbenzyl)sulfanyl](methylimino)methyl]-3-oxotetrahydro-1H-pyrazol-1-ium chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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